molecular formula C14H22N2O B1478913 2-amino-N-benzyl-N-butylpropanamide CAS No. 2097948-87-1

2-amino-N-benzyl-N-butylpropanamide

Cat. No. B1478913
CAS RN: 2097948-87-1
M. Wt: 234.34 g/mol
InChI Key: HNBZAHGYUORYRT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

2-amino-N-benzyl-N-butylpropanamide is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the available sources.

Scientific Research Applications

  • Carbohydrate Chemistry Applications : Gent, Gigg, and Conant (1973) discuss the use of 2-methylallyl 2-benzamido derivatives in carbohydrate chemistry, highlighting their utility in protecting hydroxyl groups during chemical reactions. This research provides insights into the modification of carbohydrates for various applications (Gent, Gigg, & Conant, 1973).

  • Synthesis of Heparin Saccharides : Wyss and Kiss (1975) detail the synthesis of heparin saccharides, utilizing derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside. This work is significant in the context of synthesizing complex biological molecules for therapeutic purposes (Wyss & Kiss, 1975).

  • Antihistaminic and Anticholinergic Activities : Arayne et al. (2017) synthesized derivatives of carboxyterfenadine and evaluated their biological activities, particularly focusing on antihistaminic and anticholinergic properties. This research contributes to the understanding of potential therapeutic applications of such compounds (Arayne et al., 2017).

  • Inhibition of Zika Virus Replication : Riva et al. (2021) identified (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide as a potent inhibitor of Zika virus replication, providing a basis for developing antiviral treatments against this virus (Riva et al., 2021).

  • Synthesis of Protected 1,2-Amino Alcohols : Tang, Volkman, and Ellman (2001) describe the synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines, highlighting the versatility of these compounds in organic synthesis (Tang, Volkman, & Ellman, 2001).

  • Neuroleptic Activity of Benzamides : Iwanami et al. (1981) synthesized and evaluated benzamides of N,N-disubstituted ethylenediamines as potential neuroleptics, demonstrating the potential therapeutic applications in the treatment of psychosis (Iwanami et al., 1981).

Safety and Hazards

The safety information for 2-amino-N-benzyl-N-butylpropanamide indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-amino-N-benzyl-N-butylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-3-4-10-16(14(17)12(2)15)11-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBZAHGYUORYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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